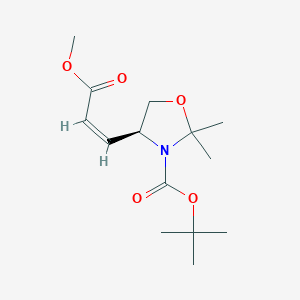

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Descripción

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a tert-butyl carbamate group, a dimethyl-substituted oxazolidine ring, and a 3-methoxy-3-oxopropenyl substituent at the 4-position. This compound is of significant interest in organic synthesis due to its role as a precursor for bioactive molecules and its utility in stereoselective transformations. The (S)-configuration at the 4-position ensures enantioselectivity in downstream reactions, making it valuable for asymmetric synthesis. Its synthesis typically involves multi-step sequences, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the propenyl moiety and chiral auxiliary-mediated steps to establish stereochemistry .

Propiedades

IUPAC Name |

tert-butyl (4S)-4-[(Z)-3-methoxy-3-oxoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3/b8-7-/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNYRLFAMVTFTM-DMEOUFDRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)/C=C\C(=O)OC)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with a suitable methoxy-substituted alkenyl compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the efficient and scalable production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The double bond in the alkenyl group can be reduced to form a saturated compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces saturated compounds.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Stability: The target compound’s 3-methoxy-3-oxopropenyl group enhances electrophilicity compared to the ethoxy analog (Compound 7), making it more reactive in Michael additions. However, the ethoxy group in Compound 7 improves solubility in nonpolar solvents due to its longer alkyl chain . The formyl-substituted analog (Compound 2) serves as a versatile aldehyde precursor for further derivatization but lacks the conjugated enone system critical for cycloadditions .

Stereochemical Impact: The (S)-configuration in the target compound enables enantioselective transformations, such as asymmetric aldol reactions, whereas the 4S-configuration in Compound 7 aligns with its use in β-amino alcohol synthesis .

Synthetic Efficiency :

- The target compound’s synthesis (65–75% yield) is less efficient than Compound 7 (82% yield), likely due to steric hindrance from the methyl ester group during the Wittig reaction .

- Compound 2’s high yield (94%) reflects the efficiency of DIBAL-H reductions for ester-to-aldehyde conversions .

Spectroscopic Differentiation :

- The 3-methoxy group in the target compound shows a distinct singlet at δ 3.75 in ¹H NMR, while the ethoxy group in Compound 7 appears as a quartet near δ 4.15 .

- IR spectra of indole-containing analogs (e.g., Compound 11) exhibit additional carbonyl stretches (e.g., 1745 cm⁻¹) from benzoyl and tosyl groups .

Actividad Biológica

(S)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a compound with potential biological activity due to its structural characteristics and functional groups. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H23NO5

- CAS Number : 126587-36-8

- Molecular Weight : 285.34 g/mol

- IUPAC Name : tert-butyl (S,Z)-4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Synthesis

The synthesis of this compound typically involves reactions between specific precursors such as bis(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate and tert-butyl (R)-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxazolidine structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar oxazolidine structures exhibit antioxidant properties. The presence of methoxy and carbonyl groups may enhance the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals .

Anticancer Potential

Preliminary studies suggest that derivatives of oxazolidines can inhibit cancer cell proliferation. For instance, compounds in this class have shown promise in modulating cell signaling pathways associated with tumor growth. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects of oxazolidine derivatives on human cancer cell lines; showed significant inhibition of cell growth at micromolar concentrations. |

| Study 2 | Investigated the antioxidant properties of related compounds; demonstrated a strong ability to reduce oxidative stress markers in vitro. |

| Study 3 | Assessed the potential for these compounds in drug development; identified key interactions with cellular pathways that regulate apoptosis and survival. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.